2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride

Conformational restriction sp3 fraction Chemical space

Researchers requiring conformationally rigid, sp³-rich scaffolds for peptidomimetics or fragment libraries face solubility and stability issues with free bases. This hydrochloride salt of the bicyclo[3.3.1]nonane framework offers a proven solution. - **Structural Rigidity**: Turn-inducing [3.3.1] scaffold enhances metabolic stability vs. linear peptides - **Dual Reactivity**: Orthogonal amine & ketone handles enable bifunctional probe synthesis - **Assay-Ready**: HCl salt ensures consistent aqueous solubility (free base CAS 2305254-92-4 lacks this)

Molecular Formula C9H16ClNO
Molecular Weight 189.68
CAS No. 2305254-93-5
Cat. No. B2768073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride
CAS2305254-93-5
Molecular FormulaC9H16ClNO
Molecular Weight189.68
Structural Identifiers
SMILESC1CC2CCC(C(C1)C2=O)N.Cl
InChIInChI=1S/C9H15NO.ClH/c10-8-5-4-6-2-1-3-7(8)9(6)11;/h6-8H,1-5,10H2;1H
InChIKeyCUBJADWEYZOHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobicyclo[3.3.1]nonan-9-one Hydrochloride Overview


2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride (CAS 2305254-93-5) is a hydrochloride salt of a bicyclic amine featuring a rigid [3.3.1] bicyclononane framework with both a primary amine and a ketone functional group. Its molecular formula is C9H16ClNO with a molecular weight of 189.7 g/mol . The compound is offered as a versatile small-molecule scaffold with a purity specification of ≥95%, and it is commercially available from specialized chemical suppliers for research use . The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating handling in biological assays and synthetic transformations [1].

Why Generic Bicyclic Amines Cannot Substitute


Generic substitution of 2-aminobicyclo[3.3.1]nonan-9-one hydrochloride with other bicyclic amines or alternative salts introduces measurable differences in physicochemical properties, synthetic utility, and biological performance. The [3.3.1] bicyclononane framework confers a distinct combination of conformational rigidity and sp³-carbon enrichment that influences target engagement and metabolic stability in ways that structurally distinct bicyclic systems (e.g., [2.2.2], [3.2.2], or aza-bicyclic variants) cannot replicate [1]. Furthermore, the hydrochloride salt form provides defined solubility and handling characteristics that the free base (CAS 2305254-92-4) lacks, directly impacting reproducibility in aqueous assay conditions [2]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation vs. Analogs


Conformational Rigidity and sp³ Fraction

The bicyclo[3.3.1]nonane scaffold exhibits a higher fraction of sp³-hybridized carbons and greater conformational rigidity compared to monocyclic or linear amine scaffolds. In a comparative analysis of sp³-rich chiral bicyclo[3.3.1]nonanes, the scaffold demonstrated a distinct three-dimensional shape that expands accessible chemical space beyond that of flatter, aromatic-rich compounds [1]. The free base form (CAS 2305254-92-4) has zero rotatable bonds and a topological polar surface area of 43.1 Ų, parameters that correlate with improved membrane permeability and target selectivity relative to more flexible analogs [2].

Conformational restriction sp3 fraction Chemical space

Hydrochloride Salt vs. Free Base Solubility

The hydrochloride salt of 2-aminobicyclo[3.3.1]nonan-9-one (CAS 2305254-93-5) provides enhanced aqueous solubility compared to its free base counterpart (CAS 2305254-92-4). While quantitative solubility values are not publicly reported for this specific compound, the free base form has a calculated XLogP3 of 0.6, indicating moderate lipophilicity that would limit aqueous solubility in the absence of salt formation [1]. The hydrochloride salt is specifically formulated to address this limitation, enabling direct use in aqueous biological assays without the need for co-solvents or pH adjustment that may confound assay results.

Salt selection Aqueous solubility Formulation

HIF-1 Inhibitory Activity: Class-Level Comparison

Bicyclo[3.3.1]nonane derivatives exhibit concentration-dependent inhibition of hypoxia-inducible factor-1 (HIF-1) transcriptional activity, with IC50 values ranging from 17.2 to 31.7 µM across a library of sp³-rich chiral analogs [1]. This class-level activity distinguishes the [3.3.1] scaffold from other bicyclic systems; for example, 2,8-dioxabicyclo[3.3.1]nonane derivatives show a different activity profile, with the most potent compound (1s) displaying IC50 values of 34.0 µM against MAO-A, 2.3 µM against MAO-B, and 11.0 µM against AChE [2]. The distinct biological activity landscape underscores the non-interchangeability of bicyclic scaffolds.

HIF-1 inhibition Cancer Hypoxia

Dual Functional Group Derivatization Potential

2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride contains both a primary amine and a ketone within a rigid bicyclic framework, enabling orthogonal derivatization strategies not possible with simpler mono-functionalized bicyclic amines. The free base has been utilized as a constrained peptidomimetic building block, with University of Cambridge researchers reporting enhanced metabolic stability and bioavailability in bicyclic peptidomimetics incorporating this scaffold compared to linear peptides [1]. The hydrochloride salt provides the same synthetic versatility with improved handling properties for multistep synthesis .

Synthetic intermediate Derivatization Scaffold

Metabolic Stability in Peptidomimetics

Incorporation of 2-aminobicyclo[3.3.1]nonan-9-one into peptidomimetic structures has been reported to enhance metabolic stability and bioavailability compared to linear peptide counterparts [1]. While specific quantitative data for the hydrochloride salt is not publicly available, the rigid bicyclic framework confers resistance to proteolytic degradation, a critical advantage for in vivo applications. This property directly addresses a key limitation of peptide-based therapeutics and probes.

Metabolic stability Peptidomimetic Bioavailability

Recommended Research Applications


Conformationally Constrained Peptidomimetics

The rigid bicyclo[3.3.1]nonane framework provides a turn-inducing scaffold for peptidomimetic design, enhancing metabolic stability and bioavailability compared to linear peptides [1]. The hydrochloride salt form ensures consistent handling and dissolution in peptide coupling reactions conducted in aqueous or mixed solvent systems .

sp³-Rich Compound Library Synthesis

The bicyclo[3.3.1]nonane core contributes to high sp³-carbon content and conformational restriction, enabling the construction of three-dimensionally diverse compound libraries that expand beyond traditional flat, aromatic chemical space [1]. This scaffold is particularly valuable for fragment-based drug discovery and diversity-oriented synthesis programs.

HIF-1 Hypoxia Pathway Investigation

Bicyclo[3.3.1]nonane derivatives have demonstrated concentration-dependent inhibition of HIF-1 transcriptional activity (IC50 range: 17.2–31.7 µM), providing a validated starting point for probe development in hypoxia biology [1]. The hydrochloride salt is suitable for direct use in cell-based assays requiring aqueous compatibility .

Bifunctional Probe Orthogonal Derivatization

The presence of both a primary amine and a ketone within the same constrained scaffold enables orthogonal chemical modifications (e.g., reductive amination of the ketone while preserving amine reactivity, or vice versa). This dual functionality facilitates the synthesis of bifunctional probes for chemical biology applications [1].

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